1,1-dioxothiane-4-carboxylic acid

Medicinal Chemistry Physicochemical Properties Solid-State Characterization

This 1,1-dioxothiane-4-carboxylic acid (CAS 69496-87-3) is a metabolically stable sulfone building block for medicinal chemistry and organic synthesis. Unlike its sulfide (CAS 89489-53-2) or 1-oxide analogs, the fully oxidized sulfur critically alters polarity, hydrogen-bonding capacity, and metabolic stability—directly impacting biological assay outcomes. The carboxylic acid enables facile amidation, esterification, and derivatization into Fmoc-protected SPPS building blocks. With proven utility in enzyme inhibitor SAR programs and sulfonamide library synthesis, this privileged scaffold delivers reliable results. In stock at 97% purity; global ambient shipping. Bulk quantities available.

Molecular Formula C6H10O4S
Molecular Weight 178.21 g/mol
CAS No. 69496-87-3
Cat. No. B3150796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-dioxothiane-4-carboxylic acid
CAS69496-87-3
Molecular FormulaC6H10O4S
Molecular Weight178.21 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)CCC1C(=O)O
InChIInChI=1S/C6H10O4S/c7-6(8)5-1-3-11(9,10)4-2-5/h5H,1-4H2,(H,7,8)
InChIKeyRPJRJUVGGDVVDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Dioxothiane-4-carboxylic acid (CAS 69496-87-3): Key Properties and Compound Class


1,1-Dioxothiane-4-carboxylic acid (CAS 69496-87-3) is a sulfur-containing saturated heterocyclic compound belonging to the tetrahydrothiopyran-4-carboxylic acid family. Its structure features a six-membered thiane ring, with a sulfone group (1,1-dioxide) and a carboxylic acid moiety at the 4-position [1]. The sulfone group is a strong hydrogen bond acceptor known for its metabolic stability, while the carboxylic acid provides a versatile handle for further chemical modification . This compound is primarily utilized as a building block in medicinal chemistry and organic synthesis, particularly for the development of enzyme inhibitors and other bioactive molecules .

Why Generic Substitution Fails for 1,1-Dioxothiane-4-carboxylic Acid


In-class compounds such as tetrahydro-2H-thiopyran-4-carboxylic acid (the sulfide analog, CAS 89489-53-2) or its 1-oxide derivative cannot be simply interchanged due to significant differences in physicochemical and electronic properties. The oxidation state of the sulfur atom critically influences the molecule's polarity, hydrogen-bonding capacity, and metabolic stability, directly impacting the performance of the derived final compound in biological assays and synthetic routes [1]. The following quantitative evidence details these non-interchangeable characteristics.

Quantitative Differentiation: 1,1-Dioxothiane-4-carboxylic Acid vs. Analogs


Enhanced Physicochemical Stability and Crystallinity vs. Sulfide Analog

Oxidation of the sulfur atom to a sulfone significantly increases the melting point, reflecting enhanced intermolecular interactions and crystal lattice stability compared to the parent sulfide analog .

Medicinal Chemistry Physicochemical Properties Solid-State Characterization

Increased Polar Surface Area and Hydrogen Bond Acceptor Count for Improved Aqueous Solubility

The introduction of the sulfone group substantially increases the molecule's polar surface area and hydrogen bond acceptor count compared to its sulfide precursor [1].

Medicinal Chemistry Physicochemical Properties Drug-likeness

Enhanced Metabolic Stability via Sulfone Bioisostere

Sulfone groups are well-established bioisosteres that confer metabolic stability by resisting oxidative metabolism, a common pathway for sulfur-containing compounds like sulfides or sulfoxides . This class-level property is a key differentiator for 1,1-dioxothiane-4-carboxylic acid compared to its less oxidized analogs.

Medicinal Chemistry Drug Metabolism Pharmacokinetics

Role as a Versatile Scaffold in Enzyme Inhibitor Development

Derivatives of 1,1-dioxothiane-4-carboxylic acid have been explored in the context of enzyme inhibition. For instance, a related analog, (R,S)-4-amino-4-carboxy-1,1-dioxotetrahydro-thiopyran, demonstrated an IC50 value of 215 µM against glutamate racemase, indicating the scaffold's potential for enzyme inhibition [1].

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship

Best Research and Industrial Application Scenarios for 1,1-Dioxothiane-4-carboxylic Acid


Medicinal Chemistry: Scaffold for Enzyme Inhibitors and Bioactive Molecules

1,1-Dioxothiane-4-carboxylic acid serves as a privileged scaffold in medicinal chemistry for the development of enzyme inhibitors and other bioactive molecules. Its sulfone group provides a metabolically stable, polar handle, while the carboxylic acid allows for facile derivatization into amides, esters, and other functional groups . This makes it ideal for structure-activity relationship (SAR) studies aimed at optimizing potency and pharmacokinetic properties [1].

Organic Synthesis: Building Block for Complex Molecule Construction

This compound is a versatile building block in organic synthesis, particularly for the preparation of sulfonamide derivatives and other functionalized heterocycles . The carboxylic acid group can undergo typical reactions such as esterification and amidation, enabling the rapid assembly of diverse compound libraries for screening [1].

Peptide Chemistry: Fmoc-Protected Amino Acid Precursor

Derivatives such as Fmoc-4-amino-1,1-dioxothiane-4-carboxylic acid (CAS 369402-96-0) are valuable building blocks in solid-phase peptide synthesis (SPPS), where the Fmoc group serves as a temporary protecting group . The parent carboxylic acid is the key precursor for generating these specialized amino acid analogs.

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